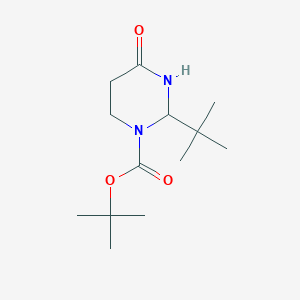

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)10-14-9(16)7-8-15(10)11(17)18-13(4,5)6/h10H,7-8H2,1-6H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZNAHFBIATZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NC(=O)CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. One common method involves the use of tert-butyl isocyanate and a ketone in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, nucleophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-oxoazetidine-1-carboxylate

- N-Boc-4-piperidone

- Tert-butyl 4-oxo-1-piperidinecarboxylate

Uniqueness

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is unique due to its specific structural features, including the presence of two tert-butyl groups and a diazinane ring. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.35 g/mol. The compound features a diazinane ring which is known for its diverse biological properties.

Structure

The structural representation of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of the diazinane ring.

- Introduction of the tert-butyl groups via alkylation.

- Carboxylation to yield the final ester product.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of several diazinane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with bulky groups like tert-butyl displayed enhanced membrane penetration, leading to increased antimicrobial activity.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Tert-butyl diazinane derivative | 18 |

| Control (no treatment) | 0 |

Anti-inflammatory Properties

Compounds containing diazinane structures have been investigated for their anti-inflammatory effects. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

A study on a related diazinane compound revealed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in activated macrophages. This suggests that this compound may also possess similar anti-inflammatory properties.

Q & A

Q. What are the key synthetic routes for synthesizing Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate, and what reaction conditions are optimal for high yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the diazinane backbone via cyclization of tert-butyl-protected amines or thioureas under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Step 2 : Introduction of the 4-oxo group via oxidation using hydrogen peroxide (H₂O₂) or m-CPBA in dichloromethane at 0–25°C .

- Step 3 : Final functionalization with tert-butyl groups via nucleophilic substitution (e.g., using tert-butyl bromide in THF with NaH as a base).

Optimization : Polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–100°C) improve reaction rates, while inert atmospheres (N₂/Ar) prevent oxidation side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid :

- Waste Disposal : Segregate waste in labeled containers compliant with local regulations .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~28 ppm for ¹³C) and the 4-oxo moiety (δ ~170 ppm for ¹³C).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization or oxidation steps .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solubility and reaction efficiency .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) for yield improvement .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl-protected diazinanes) to identify anomalous peaks .

- Dynamic NMR : Investigate temperature-dependent splitting to detect conformational flexibility or hindered rotation .

- Computational IR Prediction : Use tools like Gaussian to simulate IR spectra and assign disputed absorption bands (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What strategies are effective in functionalizing the diazinane ring for targeted biological interactions?

Methodological Answer:

- Substitution Reactions : Introduce bioisosteres (e.g., sulfonyl groups via reaction with sulfonyl chlorides) to enhance binding affinity .

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for improved solubility .

- Enzymatic Modifications : Employ lipases or esterases to selectively hydrolyze tert-butyl esters under mild conditions .

Q. What are the challenges in scaling up the synthesis from milligram to gram scales while maintaining purity?

Methodological Answer:

- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

- Reactor Design : Optimize heat/mass transfer using flow reactors for exothermic steps (e.g., oxidation) to avoid hot spots .

- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scale-up .

Q. How can researchers investigate the compound's interaction with biological macromolecules (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) by immobilizing the target protein on a sensor chip .

- Molecular Docking : Use AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonds with the 4-oxo group) .

- Cellular Assays : Perform dose-response studies in HEK293 cells transfected with target receptors to evaluate IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.